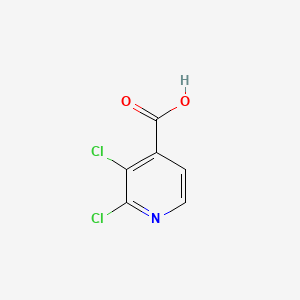

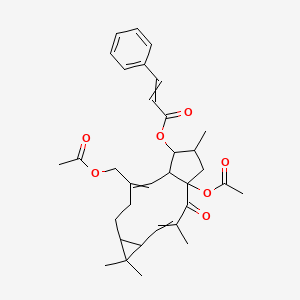

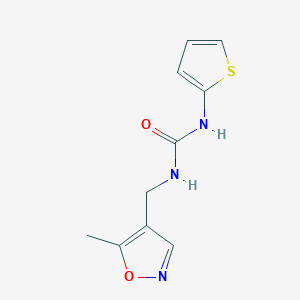

![molecular formula C17H12FN5S B2381116 1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine CAS No. 872860-12-3](/img/structure/B2381116.png)

1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Aplicaciones Científicas De Investigación

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, which include compounds like 1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine, have been identified as potent inhibitors of mycobacterial ATP synthase, making them potential candidates for the treatment of Mycobacterium tuberculosis. Notably, the most effective analogs in this category contain a 3-(4-fluoro)phenyl group. These compounds exhibit potent in vitro M.tb growth inhibition, low hERG liability, and good liver microsomal stabilities (Sutherland et al., 2022).

CCR1 Antagonism for Rheumatoid Arthritis

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid and its analogs, which are closely related to the compound , have shown potential as potent CC chemokine receptor 1 (CCR1) antagonists. These are being researched for the treatment of rheumatoid arthritis (Latli et al., 2018).

Novel Synthesis Methods and Antibacterial/Antifungal Activities

A novel and efficient method for the synthesis of N-substituted amino methylsulfanylpyrimidines and corresponding pyrazolo[3,4-d]pyrimidines has been developed. This research also highlighted the antibacterial and antifungal activities of these synthesized compounds (Elgemeie et al., 2017).

Herbicidal Activity

Some pyrazolo[3,4-d]pyrimidine derivatives, including those containing a 4-fluorophenylthio component, have demonstrated effective herbicidal activities against certain plant species, indicating their potential application in agriculture (Luo et al., 2017).

Anti-Cancer and Anti-Inflammatory Applications

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in medicinal chemistry, particularly in the discovery of novel drugs with anti-breast cancer and anti-inflammatory properties. These compounds have shown excellent inhibition of key enzymes related to inflammation and breast cancer (Thangarasu et al., 2019).

Antipsoriasis Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing promising activity in psoriatic animal models. This suggests their potential as drug candidates for psoriasis treatment (Li et al., 2016).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5S/c18-12-4-6-14(7-5-12)23-16-15(9-22-23)17(21-11-20-16)24-10-13-3-1-2-8-19-13/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINNNPWIWCPFCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

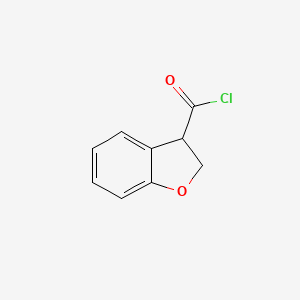

![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)

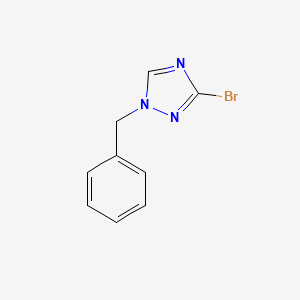

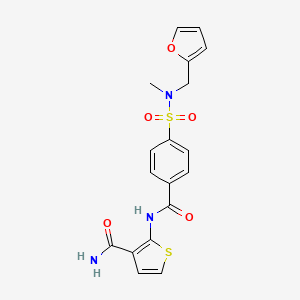

![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)

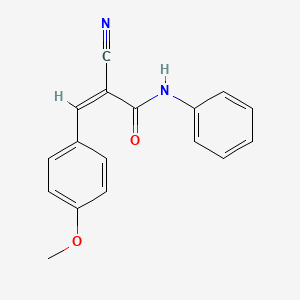

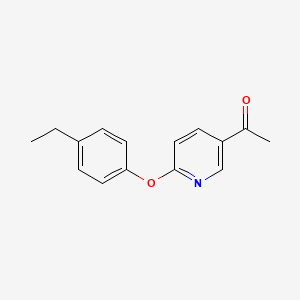

![Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2381053.png)

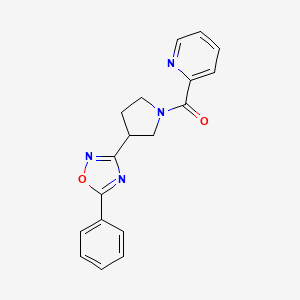

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)